molecular formula C14H13N3O2 B8781329 2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 140381-70-0

2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8781329
M. Wt: 255.27 g/mol
InChI Key: OBNFILXMXHDTDL-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

140381-70-0

Product Name

2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13N3O2/c18-17(19)13-6-3-8-15-14(13)16-9-7-11-4-1-2-5-12(11)10-16/h1-6,8H,7,9-10H2

InChI Key

OBNFILXMXHDTDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine (3.0 g, 18.92 mmol), 1,2,3,4-tetrahydroisoquinoline (2.37 ml, 18.92 mmol), and sodium carbonate (3.1 g, 28.62 mmol) were added to anhydrous N,N-dimethylformamide (30 ml). The reaction mixture was stirred for 1 hour at 100° C. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, washed with water three times, and then washed with a saturated sodium chloride solution. The organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give 4.8 g of the titled compound as yellow oil. (Yield: 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

A suspension of 2-chloro-5-nitro-pyridine (1.58 g, 10 mmol) in isopropanol (30 ml) was treated at rt with 1,2,3,4-tetrahydro-isoquinoline (2.6 g, 20 mmol). The resulting mixture was stirred for 3 hr. The precipitate was filtered, partitioned (AcOEt/H2O) and the organic phase dried (Na2SO4). After evaporation of the solvent the title compound was obtained as a yellow solid mass (1.4 g, 55%), MS: m/e=256 (M+H+).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

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